Allosteric vs. Orthosteric Mechanism: 4EGI-1 Binds a Distinct Site on eIF4E Compared to 4E1RCat
4EGI-1 acts as an allosteric inhibitor by binding to a site on eIF4E distant from the eIF4G binding epitope, thereby inducing a conformational change that disrupts eIF4E/eIF4G interaction [1]. In contrast, the comparator 4E1RCat is a structural/orthosteric inhibitor that interferes by overlapping the eIF4E binding site [2]. This mechanistic distinction is critical because it explains why 4EGI-1 uniquely stabilizes the eIF4E/4E-BP1 interaction while 4E1RCat blocks it [1].
| Evidence Dimension | Mechanism of eIF4E/eIF4G inhibition |
|---|---|
| Target Compound Data | Allosteric inhibitor; binds eIF4E at a site remote from the eIF4G binding interface, inducing a conformational change [1]. |
| Comparator Or Baseline | 4E1RCat: Orthosteric/structural inhibitor; overlaps with the eIF4G binding site on eIF4E [2]. |
| Quantified Difference | Qualitative difference in binding site and allosteric vs. orthosteric mechanism. |
| Conditions | Biochemical and structural studies; crystallography and binding assays. |
Why This Matters
Procurement of the correct inhibitor is critical for interpreting experimental results on eIF4F complex dynamics, as allosteric vs. orthosteric inhibition yields divergent effects on 4E-BP1 binding and downstream mTOR signaling.
- [1] Papadopoulos E, Jenni S, Kabha E, Takrouri KJ, Yi T, Salvi N, et al. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G. Proc Natl Acad Sci U S A. 2014;111(31):E3187-95. View Source
- [2] Cencic R, Hall DR, Robert F, Du Y, Min J, Li L, et al. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F. Proc Natl Acad Sci U S A. 2011;108(3):1046-51. View Source
